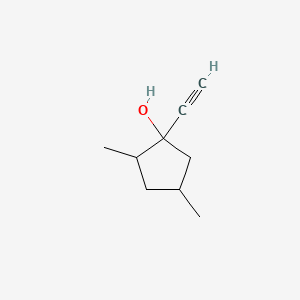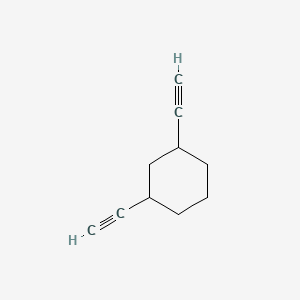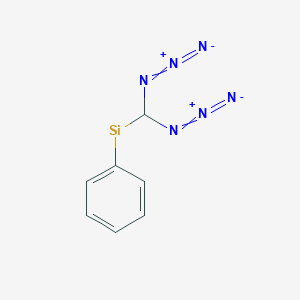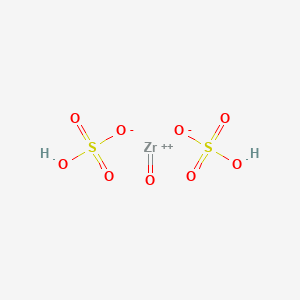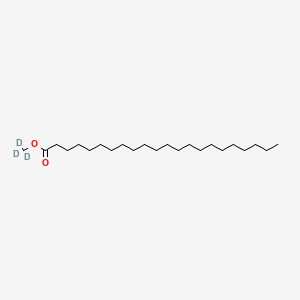
Docosanoic Acid Methyl-d3 Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a long-chain fatty acid ester with the molecular formula C23H43D3O2 and a molecular weight of 357.63 . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Docosanoic Acid Methyl-d3 Ester can be synthesized through the esterification of docosanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale esterification of docosanoic acid with deuterated methanol. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
Docosanoic Acid Methyl-d3 Ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Docosanoic acid and other oxidized derivatives.
Reduction: Docosanol (the corresponding alcohol).
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Docosanoic Acid Methyl-d3 Ester has a wide range of applications in scientific research:
Biology: Employed in studies of lipid metabolism and as a tracer in metabolic experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
作用機序
The mechanism of action of Docosanoic Acid Methyl-d3 Ester involves its incorporation into lipid membranes and metabolic pathways. As a deuterated compound, it is often used as a tracer to study the dynamics of lipid metabolism. The deuterium atoms in the ester provide a distinct signal in spectroscopic analyses, allowing researchers to track its distribution and transformation in biological systems .
類似化合物との比較
Similar Compounds
Docosanoic Acid Methyl Ester: The non-deuterated form of the compound, commonly used in similar applications.
Hexadecanoic Acid Methyl Ester: Another long-chain fatty acid ester with similar properties but a shorter carbon chain.
Octadecanoic Acid Methyl Ester: Similar in structure but with an 18-carbon chain.
Uniqueness
Docosanoic Acid Methyl-d3 Ester is unique due to the presence of deuterium atoms, which make it particularly useful in tracer studies and spectroscopic analyses. The deuterium atoms provide a distinct signal that can be easily detected, making it an invaluable tool in research applications .
特性
分子式 |
C23H46O2 |
|---|---|
分子量 |
357.6 g/mol |
IUPAC名 |
trideuteriomethyl docosanoate |
InChI |
InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3 |
InChIキー |
QSQLTHHMFHEFIY-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








